molecular formula C14H18BrN3O3 B8390750 Ethyl 1-(5-bromopyrimidine-2-carbonyl)-4-methylpiperidine-4-carboxylate

Ethyl 1-(5-bromopyrimidine-2-carbonyl)-4-methylpiperidine-4-carboxylate

Cat. No. B8390750
M. Wt: 356.21 g/mol
InChI Key: OCRLZABSXCDFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-bromopyrimidine-2-carbonyl)-4-methylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H18BrN3O3 and its molecular weight is 356.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(5-bromopyrimidine-2-carbonyl)-4-methylpiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(5-bromopyrimidine-2-carbonyl)-4-methylpiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1-(5-bromopyrimidine-2-carbonyl)-4-methylpiperidine-4-carboxylate

Molecular Formula

C14H18BrN3O3

Molecular Weight

356.21 g/mol

IUPAC Name

ethyl 1-(5-bromopyrimidine-2-carbonyl)-4-methylpiperidine-4-carboxylate

InChI

InChI=1S/C14H18BrN3O3/c1-3-21-13(20)14(2)4-6-18(7-5-14)12(19)11-16-8-10(15)9-17-11/h8-9H,3-7H2,1-2H3

InChI Key

OCRLZABSXCDFHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=NC=C(C=N2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyrimidine-2-carboxylic acid (0.150 g, 0.742 mmol) and DMF (1 drop, catalytic amount) in DCM (10 mL) was added dropwise oxalyl chloride (0.10 mL, 1.11 mmol.) at 0° C. under inert atmosphere and the mixture stirred at rt for 1 h. The solvent was evaporated under reduced pressure under an inert atmosphere and the residue taken up in THF (5 mL) followed by the addition of DIPEA (0.70 mL, 3.71 mmol) and ethyl 4-methylpiperidine-4-carboxylate hydrochloride (0.14 g, 0.89 mmol.) at 0° C. The resulting mixture was stirred at rt for 16 h. After completion of reaction (by TLC) the mixture was poured into ice cold water (100 mL), extracted with EtOAc (3×100 mL) and the combined organics washed with water and brine, dried over Na2SO4 and filtered. The solvent was evaporated under reduced pressure and the crude residue purified on silica-gel eluting with 40% EtOAc in hexane to obtain the desired product as an off white semi-solid (0.10 g, 37% yield). MS: 358.01 [M+H]+.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

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